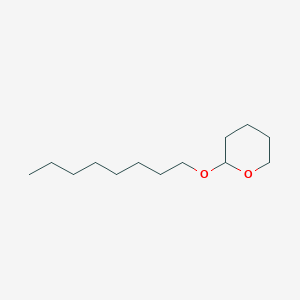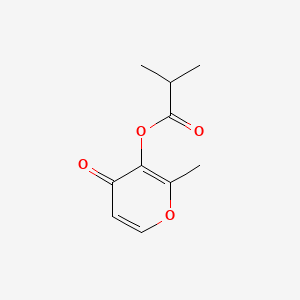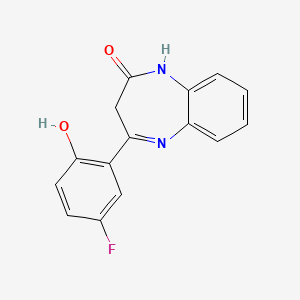
2-Chlor-1,3,2-Benzodioxaborol
Übersicht
Beschreibung
2-Chloro-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C6H4BClO2 and a molecular weight of 154.36 g/mol . It is known for its unique structure, which includes a boron atom bonded to a chlorine atom and a benzodioxaborole ring. This compound is often used as a reagent in organic synthesis due to its ability to facilitate various chemical transformations .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the selective cleavage of protecting groups such as MEM-ethers, Z-amines, and BOC-amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for boron-containing drugs.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-1,3,2-benzodioxaborole, also known as B-Chlorocatecholborane, are various protecting groups such as MEM-ethers, Z-amines, BOC-amines . It is also used in the preparation of metal boryl complexes (Rh and Ir complexes) through oxidative addition .
Mode of Action
2-Chloro-1,3,2-benzodioxaborole interacts with its targets by facilitating the selective cleavage of many protecting groups . This compound is a boron reagent and a Lewis acid, known to facilitate the borylative cyclization of alkynes to yield the borylated heterocycles .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-1,3,2-benzodioxaborole involve the transformation of urethanes into isocyanates . This transformation is a key step in various biochemical reactions and can have significant downstream effects.
Pharmacokinetics
The compound’s molecular weight of 15436 may influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-Chloro-1,3,2-benzodioxaborole’s action include the production of borylated heterocycles from alkynes . It is also used to remove the trityl group in one of the key steps for the synthesis of (−)-dictyostatin .
Action Environment
The action, efficacy, and stability of 2-Chloro-1,3,2-benzodioxaborole can be influenced by various environmental factors. For instance, it is known to react with water . Therefore, the presence of water in the reaction environment could potentially affect the compound’s action.
Biochemische Analyse
Biochemical Properties
It is known that it can be used to prepare 2-arachidonoylglycerol by acetal cleavage of cis-arachidonoylbenzylidene glycerol . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Molecular Mechanism
It is known to facilitate the borylative cyclization of alkynes to yield borylated heterocycles . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,2-benzodioxaborole can be synthesized through the reaction of catecholborane with chlorine gas under controlled conditions . The reaction typically involves the following steps:
- Dissolving catecholborane in an appropriate solvent such as tetrahydrofuran.
- Introducing chlorine gas into the solution at a controlled rate.
- Maintaining the reaction temperature between 0°C and 25°C to ensure optimal yield.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-1,3,2-benzodioxaborole involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated gas introduction systems, and continuous monitoring of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1,3,2-benzodioxaborole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The compound can be reduced to form boron-containing hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzodioxaboroles with various functional groups.
Oxidation Reactions: Products include boronic acids and borate esters.
Reduction Reactions: Products include boron-containing hydrides and reduced benzodioxaboroles.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1,3,2-benzodioxaborole: Similar structure but with a bromine atom instead of chlorine.
Catecholborane: Lacks the chlorine atom and has different reactivity.
Bis(pinacolato)diboron: Contains two boron atoms and is used in different types of reactions.
Uniqueness: 2-Chloro-1,3,2-benzodioxaborole is unique due to its ability to selectively cleave protecting groups and transform urethanes into isocyanates. Its reactivity is influenced by the presence of the chlorine atom, which can be substituted with various nucleophiles, making it a versatile reagent in organic synthesis .
Eigenschaften
IUPAC Name |
2-chloro-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYGEWXDKHFOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399755 | |
| Record name | 2-Chloro-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55718-76-8 | |
| Record name | 2-Chloro-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















